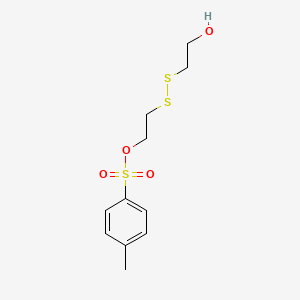

2-hydroxyethyl disulfide mono-Tosylate

Vue d'ensemble

Description

2-Hydroxyethyl disulfide mono-tosylate is a cleavable linker compound employed in the synthesis of antibody-drug conjugates (ADCs) .

Molecular Structure Analysis

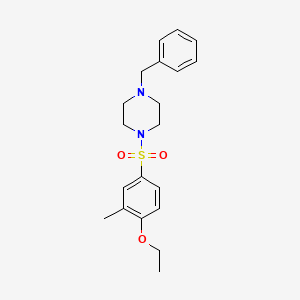

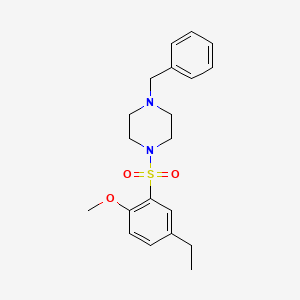

The molecular structure of 2-hydroxyethyl disulfide mono-Tosylate contains total 34 bond(s); 18 non-H bond(s), 8 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), 1 disulfide(s) and 1 sulfonate(s) (thio-/dithio-) .Chemical Reactions Analysis

2-Hydroxyethyl disulfide mono-tosylate is used in the synthesis of antibody-drug conjugates (ADCs). ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .Physical And Chemical Properties Analysis

The molecular weight of 2-hydroxyethyl disulfide mono-Tosylate is 308.44 and its formula is C11H16O4S3 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .Applications De Recherche Scientifique

Polymer Chemistry

Application Summary

2-hydroxyethyl disulfide mono-Tosylate is used in the synthesis of cyclodextrin-based polymers. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with a broad range of hydrophobic guests. They find important uses in different fields such as pharmacy, cosmetics, biomedicine, textiles, and food domain due to their unique properties.

Methods of Application/Experimental Procedures

The compound is used as a functional group in the synthesis of cyclodextrin derivatives. These derivatives are then used in various polymerization techniques such as ATRP (atom transfer radical polymerisation), ROP (ring opening polymerisation), and RAFT (reversible addition–fragmentation chain-transfer) polymerisation.

Results/Outcomes

The use of 2-hydroxyethyl disulfide mono-Tosylate in the synthesis of cyclodextrin-based polymers has led to the development of new CD-based materials for different types of applications.

Material Science

Application Summary

2-hydroxyethyl disulfide mono-Tosylate is used in the synthesis of yellowing-resistant waterborne polyurethane. Waterborne polyurethane is renowned for its lightweight properties, excellent insulation capabilities, and corrosion resistance, and has found extensive application in fields such as construction, automotive, leather, and thermal insulation.

Methods of Application/Experimental Procedures

The compound is introduced as a chain extender in the synthesis process of polyurethane. When the disulfide bonds absorb heat, they undergo cleavage, yielding thiols that spontaneously recombine into disulfide bonds at ambient temperatures. This allows for the continuous breaking and reformation of disulfide bonds to absorb heat.

Results/Outcomes

The introduction of 2-hydroxyethyl disulfide mono-Tosylate into the synthesis process of polyurethane has resulted in the production of yellowing-resistant polyurethane. This enhances the material’s resistance to oxidative aging manifestations like yellowing, cracking, and diminished mechanical performance, significantly extending its utility.

Pharmaceutical Industry

Application Summary

2-hydroxyethyl disulfide mono-Tosylate is commonly used in the pharmaceutical industry as a reagent in the synthesis of drugs, particularly those with thiol (-SH) groups .

Methods of Application/Experimental Procedures

The compound is used as a functional group in the synthesis of pharmaceutical drugs. The presence of both a hydroxyl (-OH) and a sulfide (-S-S-) functional group, as well as a tosylate (-OTs) group, makes it a versatile reagent in drug synthesis .

Results/Outcomes

The use of 2-hydroxyethyl disulfide mono-Tosylate in drug synthesis has led to the development of various pharmaceutical drugs, particularly those with thiol (-SH) groups .

Antibody-Drug Conjugates (ADCs)

Application Summary

2-Hydroxyethyl disulfide mono-tosylate is a cleavable linker compound employed in the synthesis of antibody-drug conjugates (ADCs) .

Methods of Application/Experimental Procedures

The compound is used as a linker in the synthesis of ADCs. ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .

Results/Outcomes

The use of 2-hydroxyethyl disulfide mono-Tosylate as a linker in the synthesis of ADCs has led to the development of new ADCs for cancer treatment .

PEG Linkers

Application Summary

2-hydroxyethyl disulfide mono-Tosylate is a cleavable PEG (Polyethylene Glycol) linker . PEG linkers are used in the development of various pharmaceutical and biotechnological applications due to their water solubility, lack of toxicity, and resistance to protein binding .

Methods of Application/Experimental Procedures

The compound is used as a linker in the synthesis of PEGylated compounds. PEGylation is the process of covalently attaching PEG to another molecule, such as a drug or therapeutic protein .

Results/Outcomes

The use of 2-hydroxyethyl disulfide mono-Tosylate as a PEG linker has led to the development of PEGylated compounds with improved solubility, stability, and bioavailability .

Safety And Hazards

Propriétés

IUPAC Name |

2-(2-hydroxyethyldisulfanyl)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4S3/c1-10-2-4-11(5-3-10)18(13,14)15-7-9-17-16-8-6-12/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNYSBAUKADEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxyethyl disulfide mono-Tosylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B604875.png)

![2-ethyl-1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B604876.png)

![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604878.png)

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604887.png)

![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604889.png)

![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604890.png)

![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)

![2-(2-{[(4-Bromo-2-thienyl)methyl]amino}ethoxy)ethanol](/img/structure/B604893.png)

![({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B604894.png)